molecular formula C25H19FN2O3 B14100824 1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14100824
M. Wt: 414.4 g/mol
InChI Key: UZIZZKLSGUEQKD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a pyridyl group, and a chromeno-pyrrole structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable amine with a diketone or an aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Cyclization to Form the Chromeno-Pyrrole Structure: The final step involves the cyclization of the intermediate compounds to form the chromeno-pyrrole structure. This can be achieved through intramolecular cyclization reactions under specific conditions, such as heating or the use of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or other functional groups are oxidized to form new products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to reduce specific functional groups, such as nitro groups, to amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Biological Research: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool to probe biological pathways and investigate the role of specific molecular targets in various diseases.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Indole Derivatives: Indole derivatives are known for their diverse biological activities and are used in various therapeutic applications. The chromeno-pyrrole structure of the compound provides unique properties compared to indole derivatives.

    Pyrrole Derivatives: Pyrrole derivatives are widely studied for their medicinal properties. The presence of additional functional groups in the compound enhances its potential biological activities.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups are known for their stability and biological activity. The combination of the fluorophenyl group with the chromeno-pyrrole structure provides a unique profile for the compound.

Properties

Molecular Formula

C25H19FN2O3

Molecular Weight

414.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19FN2O3/c1-13-8-9-27-20(10-13)28-22(16-4-6-17(26)7-5-16)21-23(29)18-11-14(2)15(3)12-19(18)31-24(21)25(28)30/h4-12,22H,1-3H3

InChI Key

UZIZZKLSGUEQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)F

Origin of Product

United States

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